molecular formula C13H26ClNS B1473457 2-[2-(Cyclohexylsulfanyl)ethyl]piperidine hydrochloride CAS No. 1864073-54-0

2-[2-(Cyclohexylsulfanyl)ethyl]piperidine hydrochloride

Cat. No. B1473457
CAS RN: 1864073-54-0
M. Wt: 263.87 g/mol
InChI Key: FVRMRHYDFUCUQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(Cyclohexylsulfanyl)ethyl]piperidine hydrochloride is a chemical compound with the molecular formula C13H26ClNS. It has a molecular weight of 263.87 . This compound is used for research purposes .


Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . A specific synthesis method for a similar compound involves the condensation of 2-substituted 8-nonen-4-amines with 1-(2-chloro ethyl) piperidine hydrochloride .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom .


Chemical Reactions Analysis

Piperidine derivatives undergo various intra- and intermolecular reactions to form substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

2-[2-(Cyclohexylsulfanyl)ethyl]piperidine hydrochloride has been studied for its potential as a pharmaceutical drug, as an antioxidant, and as a tool for biological research. In particular, it has been studied as a potential treatment for Alzheimer’s disease and Parkinson’s disease. It has also been investigated for its potential to reduce oxidative stress and inflammation. Additionally, it has been studied for its effects on the nervous system, as well as its potential to modulate neurotransmitter release.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-[2-(Cyclohexylsulfanyl)ethyl]piperidine hydrochloride in lab experiments is its ability to modulate neurotransmitter release and reduce oxidative stress and inflammation. Additionally, its relatively low cost and easy synthesis make it an attractive tool for research. However, the exact mechanism of action of this compound is still not fully understood, which can limit its use in certain experiments.

Future Directions

The potential of 2-[2-(Cyclohexylsulfanyl)ethyl]piperidine hydrochloride as a pharmaceutical drug and research tool is still being explored. Future research could focus on the exact mechanism of action of the compound, as well as its potential to reduce inflammation and improve cognition. Additionally, further research could investigate its potential to reduce amyloid-β levels and act as a neuroprotective agent. Additionally, its potential applications in other areas such as cancer research and drug delivery could be explored.

Safety and Hazards

The safety data sheet for a similar compound, piperidine, indicates that it is a flammable liquid and vapor. It is harmful if swallowed and toxic in contact with skin or if inhaled. It causes severe skin burns and eye damage .

properties

IUPAC Name

2-(2-cyclohexylsulfanylethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NS.ClH/c1-2-7-13(8-3-1)15-11-9-12-6-4-5-10-14-12;/h12-14H,1-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRMRHYDFUCUQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SCCC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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